1-[4-Methyl-2-(1-phenylethylamino)-1,3-thiazol-5-yl]ethanone 1-[4-Methyl-2-(1-phenylethylamino)-1,3-thiazol-5-yl]ethanone
Brand Name: Vulcanchem
CAS No.: 1052549-21-9
VCID: VC14652065
InChI: InChI=1S/C14H16N2OS/c1-9(12-7-5-4-6-8-12)15-14-16-10(2)13(18-14)11(3)17/h4-9H,1-3H3,(H,15,16)
SMILES:
Molecular Formula: C14H16N2OS
Molecular Weight: 260.36 g/mol

1-[4-Methyl-2-(1-phenylethylamino)-1,3-thiazol-5-yl]ethanone

CAS No.: 1052549-21-9

Cat. No.: VC14652065

Molecular Formula: C14H16N2OS

Molecular Weight: 260.36 g/mol

* For research use only. Not for human or veterinary use.

1-[4-Methyl-2-(1-phenylethylamino)-1,3-thiazol-5-yl]ethanone - 1052549-21-9

Specification

CAS No. 1052549-21-9
Molecular Formula C14H16N2OS
Molecular Weight 260.36 g/mol
IUPAC Name 1-[4-methyl-2-(1-phenylethylamino)-1,3-thiazol-5-yl]ethanone
Standard InChI InChI=1S/C14H16N2OS/c1-9(12-7-5-4-6-8-12)15-14-16-10(2)13(18-14)11(3)17/h4-9H,1-3H3,(H,15,16)
Standard InChI Key IOUCLFJOKCPWIG-UHFFFAOYSA-N
Canonical SMILES CC1=C(SC(=N1)NC(C)C2=CC=CC=C2)C(=O)C

Introduction

Structural Characteristics and Chemical Properties

Molecular Architecture

The compound’s structure features a central thiazole ring (a five-membered heterocycle containing nitrogen and sulfur) substituted at the 2-position with a 1-phenylethylamino group and at the 4- and 5-positions with methyl and acetyl groups, respectively. The IUPAC name, 1-[4-methyl-2-(1-phenylethylamino)-1,3-thiazol-5-yl]ethanone, reflects this arrangement. Key structural attributes include:

  • Planar thiazole ring: Facilitates π-π stacking interactions with aromatic residues in enzyme active sites.

  • Phenylethylamino side chain: Enhances lipophilicity, potentially improving blood-brain barrier penetration.

  • Acetyl group at C5: Introduces hydrogen-bonding capacity via the ketone oxygen .

The canonical SMILES representation, CC1=C(SC(=N1)NC(C)C2=CC=CC=C2)C(=O)C, confirms these substituents.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular Weight260.36 g/mol
Solubility (pH 7.4)30.4 μg/mL
LogP (Predicted)2.81
Hydrogen Bond Donors1
Hydrogen Bond Acceptors3

Synthesis Methods and Optimization

Hantzsch Thiazole Synthesis

The primary synthesis route employs the Hantzsch method, involving cyclization of 3-chloro-2,4-pentanedione with a custom aryl thioamide precursor. Key steps include:

  • Reagent Preparation: 3-Chloro-2,4-pentanedione is reacted with 1-phenylethylthiourea in absolute ethanol.

  • Cyclization: Heated under reflux at 78°C for 8 hours, forming the thiazole ring via nucleophilic substitution.

  • Workup: Neutralization with sodium acetate precipitates the crude product, which is purified via recrystallization from ethanol.

This method achieves a 90% yield, attributed to the stability of the thioamide intermediate and optimized reaction kinetics.

Solvent-Free Mechanochemical Synthesis

Recent advances utilize silica sulfuric acid (SSA) as a catalyst in solvent-free conditions, aligning with green chemistry principles :

  • Conditions: Ball milling at 20°C for 30 minutes.

  • Advantages: Eliminates volatile organic solvents, reduces reaction time from hours to minutes, and maintains a 98% yield .

  • Mechanism: SSA’s Brønsted acidity protonates the thiourea nitrogen, accelerating cyclization .

Table 2: Synthesis Method Comparison

ParameterHantzsch MethodMechanochemical Method
Yield90%98%
Time8 hours0.5 hours
SolventEthanolNone
Temperature78°C20°C
CatalystNoneSilica sulfuric acid

Comparative Analysis with Related Thiazole Derivatives

Structural Analogues

  • 1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethanol (CID 54593015): The hydroxyl group at C5 reduces logP (2.12 vs. 2.81) but improves aqueous solubility (58.7 μg/mL) .

  • 1-[4-(2-Phenylethynyl)phenyl]ethanone (CAS 1942-31-0): Lacks the thiazole ring, resulting in weaker antimicrobial activity (MIC >100 μg/mL vs. 25 μg/mL for the target compound) .

Table 3: Pharmacokinetic Comparison

CompoundlogPSolubility (μg/mL)MIC (S. aureus)
Target Compound2.8130.425
1-(4-Methyl-2-phenyl-thiazol-5-yl)ethanol2.1258.745
1-[4-(2-Phenylethynyl)phenyl]ethanone3.4512.1>100

Research Findings and Experimental Data

In Vivo Toxicity Profile

A 28-day murine study revealed:

  • LD₅₀: 320 mg/kg (oral), indicating moderate toxicity.

  • Organ Effects: Transient hepatic enzyme elevation (ALT: 68 U/L vs. control 35 U/L) at 100 mg/kg.

  • No observed neurotoxicity: Open-field test results matched controls (p >0.05).

Structure-Activity Relationship (SAR) Insights

  • Phenylethylamino Group: Removal reduces anticancer potency (IC₅₀ increases from 12.4 μM to 48.9 μM).

  • Methyl at C4: Critical for metabolic stability; demethylated analogues show 3.2-fold faster hepatic clearance.

Future Directions in Medicinal Chemistry Applications

Targeted Drug Delivery Systems

Encapsulation in PEGylated liposomes could address solubility limitations (30.4 μg/mL). Preliminary simulations predict a 4.7-fold increase in tumor accumulation using folate-conjugated carriers.

Hybrid Molecule Development

Coupling with known pharmacophores (e.g., chalcone or indole moieties) may enhance dual kinase inhibition (EGFR/VEGFR-2).

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